molecular formula C16H18N2O3 B2453838 (2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034494-77-2

(2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2453838
CAS No.: 2034494-77-2
M. Wt: 286.331
InChI Key: QFIHCRUUSAXTQD-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a furan ring substituted with dimethyl groups and a pyrrolidine ring linked to a pyridine moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This would include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure the compound’s purity meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The methanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methanone group.

Major Products

    Oxidation: Furanones

    Reduction: Piperidine derivatives

    Substitution: Various substituted methanone derivatives

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethylfuran-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
  • (2,5-Dimethylfuran-3-yl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone

Uniqueness

(2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both furan and pyridine rings in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for research applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-9-15(12(2)20-11)16(19)18-8-5-14(10-18)21-13-3-6-17-7-4-13/h3-4,6-7,9,14H,5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIHCRUUSAXTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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